

Technical Support Center: ADC Purification and Aggregate Removal

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Compound of Interest

Compound Name: MC-Val-Cit-PAB-rifabutin

Cat. No.: B15605294

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Welcome to the technical support center for Antibody-Drug Conjugate (ADC) purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process, with a specific focus on aggregate removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ADC aggregation?

A1: ADC aggregation can be triggered by a variety of factors throughout the manufacturing and purification process. The conjugation of hydrophobic small-molecule drugs to an antibody can increase the overall hydrophobicity of the ADC, promoting self-association.^[1]^[2] Other contributing factors include:

- **Unfavorable Buffer Conditions:** Suboptimal pH, low or high salt concentrations, and the type of salt used can all lead to aggregation.^[3] Holding the ADC solution at a pH near its isoelectric point can decrease solubility and promote aggregation.^[3]
- **Conjugation Process:** The chemical conditions required for conjugation, including the use of co-solvents, can be stressful for the antibody and induce aggregation.^[3]^[4]
- **Physical Stress:** Thermal stress and mechanical forces during processing can also contribute to the formation of aggregates.^[5]

- High ADC Concentration: Increased protein concentration can enhance the likelihood of intermolecular interactions leading to aggregation.

Q2: Why is it critical to remove aggregates from an ADC preparation?

A2: Aggregate removal is a critical quality attribute for ADCs. The presence of aggregates can have significant negative consequences:

- Immunogenicity: Aggregates, particularly high molecular weight species, can be immunogenic, potentially causing severe allergic reactions in patients.[3]
- Altered Efficacy and Potency: Aggregation can reduce the therapeutic efficacy of the ADC.[2]
- Toxicity: ADC aggregates have been shown to cause off-target cytotoxicity.[5] They can also accumulate in organs like the liver and kidneys, leading to non-specific killing of healthy cells.[5]
- Reduced Stability and Shelf Life: The formation of aggregates indicates product instability, which can shorten the shelf life of the ADC drug.[5]
- Process and Economic Impact: The need to remove aggregates adds complexity and cost to the manufacturing process and can lead to a reduction in the overall yield.[3][5]

Q3: What are the primary chromatography techniques used for ADC aggregate removal?

A3: Several chromatography techniques are employed to remove aggregates from ADC preparations, each leveraging different physicochemical properties of the molecules.[5]

- Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is highly effective at removing aggregates and fragments from the monomeric ADC.[6][7][8]
- Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. Since aggregates often expose more hydrophobic surfaces than monomers, HIC is a powerful tool for their removal.[2][9][10]
- Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. Both cation exchange (CEX) and anion exchange (AEX) can be used to remove aggregates,

which may have a different surface charge compared to the monomer.[9][11]

- Hydroxyapatite (HA) Chromatography: This method has shown high effectiveness in removing aggregates from antibody preparations, with the ability to reduce aggregate content significantly.[6][12]

Troubleshooting Guides

Issue 1: High Levels of Aggregates Detected Post-Purification by SEC

Problem: Analytical Size Exclusion Chromatography (SEC) of the purified ADC sample shows a significant percentage of high molecular weight (HMW) species.

Potential Causes & Solutions:

Potential Cause	Recommended Troubleshooting Steps
Inefficient Primary Purification Step	<ul style="list-style-type: none">- Optimize Chromatography Method: Re-evaluate the parameters of your primary purification step (e.g., HIC, IEX). For HIC, adjust the salt concentration in the loading and elution buffers. For IEX, optimize the pH and salt gradient for elution.[1][9]- Consider an Orthogonal Method: If one chromatography mode is insufficient, introduce a polishing step using an orthogonal technique (e.g., if you used HIC, follow with IEX or SEC).
Aggregation Induced by Elution/Buffer Conditions	<ul style="list-style-type: none">- Screen Elution Buffers: Test a range of elution buffer pH values and compositions to find conditions that maintain ADC stability.[3]- Rapid Buffer Exchange: Immediately exchange the eluate into a stable formulation buffer using Tangential Flow Filtration (TFF) or a desalting column to minimize exposure to potentially destabilizing elution conditions.[5]
Concentration-Dependent Aggregation	<ul style="list-style-type: none">- Reduce Protein Concentration: The propensity for some ADCs to aggregate increases with concentration.[13] If possible, perform the final purification and formulation steps at a lower ADC concentration.- Formulation Optimization: Screen different formulation excipients that can enhance solubility and reduce the tendency for aggregation.[7]
On-Column Aggregation	<ul style="list-style-type: none">- Modify Mobile Phase: For SEC, especially with hydrophobic ADCs, non-specific interactions with the stationary phase can cause peak tailing and apparent aggregation. Consider adding organic modifiers like isopropanol to the mobile phase to mitigate these interactions.[14][15]- Evaluate Different Resins: Test SEC columns with different base materials and pore sizes to

find one that minimizes interaction with your specific ADC.[\[16\]](#)

Issue 2: Poor Resolution Between Monomer and Aggregate Peaks in HIC

Problem: During Hydrophobic Interaction Chromatography (HIC), the monomer and aggregate peaks are not well-separated, leading to co-elution and impure fractions.

Potential Causes & Solutions:

Potential Cause	Recommended Troubleshooting Steps
Suboptimal Salt Type or Concentration	<ul style="list-style-type: none">- Screen Different Salts: The type of salt used (e.g., ammonium sulfate, sodium chloride) can significantly impact selectivity. Screen various salts to find the one that provides the best resolution.- Optimize Salt Gradient: A shallow salt gradient during elution can improve the separation between species with small differences in hydrophobicity.[1]
Incorrect pH of Mobile Phase	<ul style="list-style-type: none">- pH Optimization: The hydrophobicity of the ADC can be pH-dependent. Experiment with different pH values for your mobile phases to enhance the difference in hydrophobicity between the monomer and aggregates.[1]
Inappropriate HIC Resin	<ul style="list-style-type: none">- Test Different Ligands: HIC resins are available with different hydrophobic ligands (e.g., Butyl, Phenyl). The hydrophobicity of the ligand should be matched to the hydrophobicity of the ADC for optimal separation.[10]
High Flow Rate	<ul style="list-style-type: none">- Reduce Flow Rate: Lowering the flow rate can increase the interaction time between the ADC and the resin, potentially improving resolution.

Issue 3: Product Loss During Tangential Flow Filtration (TFF)

Problem: Significant loss of ADC product is observed during concentration or diafiltration steps using Tangential Flow Filtration (TFF).

Potential Causes & Solutions:

Potential Cause	Recommended Troubleshooting Steps
Membrane Fouling/Aggregation on Membrane	<ul style="list-style-type: none">- Optimize Buffer Conditions: Ensure the buffer used during TFF is optimal for ADC stability to prevent aggregation on the membrane surface.[17] - Control Transmembrane Pressure (TMP): High TMP can lead to protein denaturation and aggregation at the membrane surface. Optimize the TMP to maintain a good flux rate without causing product loss.
Non-Specific Binding to Membrane	<ul style="list-style-type: none">- Select Appropriate Membrane Material: Screen different membrane materials (e.g., polyethersulfone, regenerated cellulose) to identify one with low protein binding characteristics for your ADC.
Shear-Induced Aggregation	<ul style="list-style-type: none">- Optimize Crossflow Rate: The crossflow rate can induce shear stress on the ADC. Adjust the crossflow rate to a level that minimizes shear while still preventing membrane fouling.[17]

Experimental Protocols

Protocol 1: Generic Size Exclusion Chromatography (SEC) for Aggregate Removal

- Column: Select an appropriate SEC column based on the molecular weight of your ADC (e.g., for a ~150 kDa ADC, a column with a fractionation range suitable for globular proteins from 10 to 500 kDa).

- **Mobile Phase Preparation:** Prepare a mobile phase that promotes ADC stability. A common starting point is a phosphate-based buffer with physiological salt concentration (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).^[14] Filter the mobile phase through a 0.22 µm filter.
- **System Equilibration:** Equilibrate the SEC column with at least 2 column volumes (CVs) of the mobile phase at a flow rate recommended by the column manufacturer until a stable baseline is achieved.^[18]
- **Sample Preparation:** Concentrate or dilute the ADC sample to an appropriate concentration in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
- **Injection and Separation:** Inject the prepared sample onto the column. The volume of injection should not exceed 2-5% of the total column volume to ensure optimal resolution.
- **Fraction Collection:** Collect fractions corresponding to the monomer peak, avoiding the earlier eluting aggregate peaks and later eluting fragment/small molecule peaks.
- **Analysis:** Analyze the collected fractions using analytical SEC to confirm the removal of aggregates and determine the purity of the monomeric ADC.

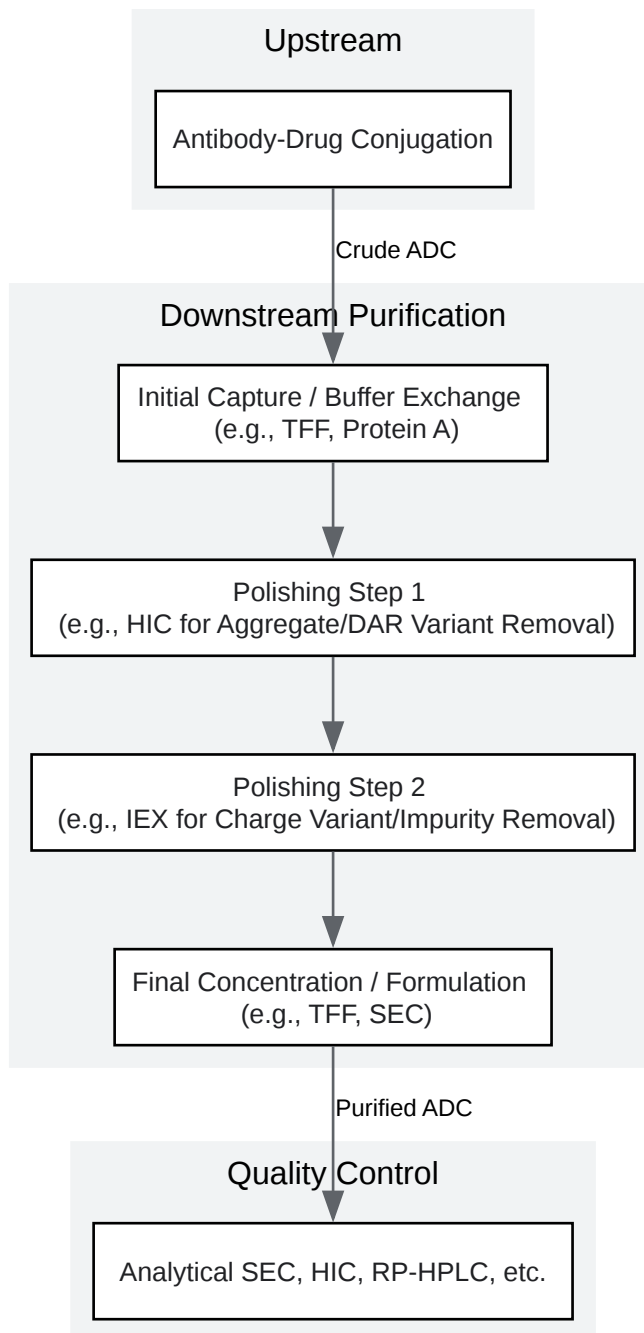
Protocol 2: Generic Hydrophobic Interaction Chromatography (HIC) for Aggregate Removal

- **Column and Buffer Preparation:**
 - **Column:** Select a HIC column with an appropriate ligand (e.g., Phenyl or Butyl).
 - **Binding Buffer (Mobile Phase A):** Prepare a buffer with a high salt concentration to promote hydrophobic interaction (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).^[19]
 - **Elution Buffer (Mobile Phase B):** Prepare the same buffer without the high salt concentration (e.g., 25 mM Sodium Phosphate, pH 7.0).^[19]
- **Column Equilibration:** Equilibrate the HIC column with 5-10 CVs of Binding Buffer.

- **Sample Preparation:** Adjust the salt concentration of the ADC sample to match that of the Binding Buffer. This can be done by adding a concentrated salt solution.[\[19\]](#)
- **Loading:** Load the salt-adjusted sample onto the equilibrated column.
- **Wash:** Wash the column with several CVs of Binding Buffer to remove any unbound impurities.
- **Elution:** Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 10-20 CVs. Aggregates, being more hydrophobic, are expected to elute at a lower salt concentration (later in the gradient) than the monomer.
- **Fraction Collection and Analysis:** Collect fractions across the elution gradient and analyze them by analytical SEC and/or HIC-HPLC to identify the fractions containing the pure monomer.

Visualized Workflows and Logic

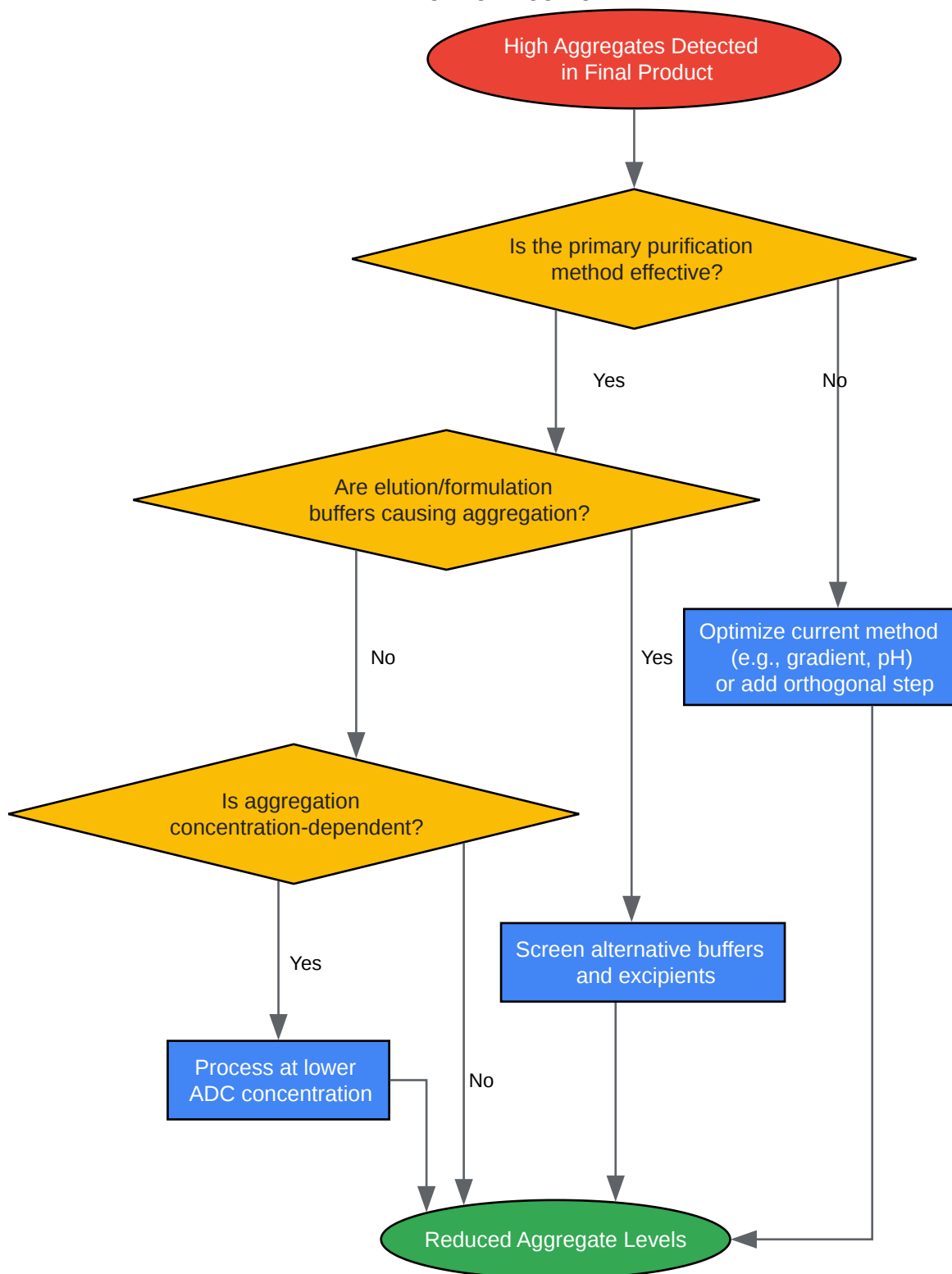
General ADC Purification Workflow



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Caption: A general workflow for ADC purification.

Troubleshooting High Aggregate Levels

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Caption: A logic diagram for troubleshooting high ADC aggregates.

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